N-methylcyclopropyl succinamic acid
Overview
Scientific Research Applications
Cholesterol Reduction
- Application in Reducing Cholesterol Levels : A study involving N-substituted succinamic acid beta-sitosteryl ester derivatives, including compounds structurally similar to N-methylcyclopropyl succinamic acid, showed significant decreases in total plasma cholesterol and low-density lipoprotein cholesterol levels in a rat model. This suggests potential applications in cholesterol management (Song et al., 2004).
Agricultural Applications
- Use in Agriculture : Compounds similar to this compound have been explored for their agricultural applications. For instance, daminozide (N-(dimethylamino)succinamic acid), a plant growth regulator, selectively inhibits the KDM2/7 JmjC subfamily of enzymes, which are involved in histone demethylation. This has implications for plant growth and development (Rose et al., 2012).
Chemical Synthesis and Material Science
- Role in Chemical Synthesis : this compound and related compounds have been utilized in various chemical syntheses. For example, they have been used in the preparation of macrocyclic hydroxamic acids, which play a role in inhibiting tumor necrosis factor α release, suggesting potential in medical and biochemical research (Xue et al., 2001).
- Applications in Solid-Phase Peptide Synthesis : The handle N-[(9-hydroxymethyl)-2-fluorenyl]succinamic acid (HMFS), a related compound, is used for the preparation of protected peptide segments, indicating its utility in peptide and protein engineering (Rabanal, Giralt, & Albericio, 1995).
Environmental and Health Science
- Environmental and Health Implications : Studies on N-(3,5-Dichlorophenyl)succinimide, a compound structurally related to this compound, shed light on its metabolism and disposition, which is crucial for understanding its environmental impact and potential health implications (Griffin & Harvison, 1998).
Future Directions
Properties
IUPAC Name |
2-cyclopropyl-4-(methylamino)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-9-7(10)4-6(8(11)12)5-2-3-5/h5-6H,2-4H2,1H3,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJNNZYCBCHWJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC(C1CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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